SD-2590

Beschreibung

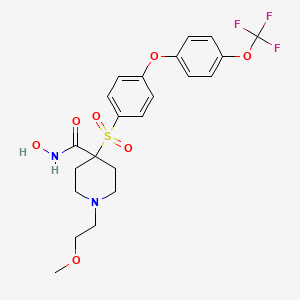

Structure

3D Structure

Eigenschaften

CAS-Nummer |

226396-25-4 |

|---|---|

Molekularformel |

C22H25F3N2O7S |

Molekulargewicht |

518.5 g/mol |

IUPAC-Name |

N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide |

InChI |

InChI=1S/C22H25F3N2O7S/c1-32-15-14-27-12-10-21(11-13-27,20(28)26-29)35(30,31)19-8-6-17(7-9-19)33-16-2-4-18(5-3-16)34-22(23,24)25/h2-9,29H,10-15H2,1H3,(H,26,28) |

InChI-Schlüssel |

NXUHVWMBPOFLMA-UHFFFAOYSA-N |

SMILES |

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Kanonische SMILES |

COCCN1CCC(CC1)(C(=O)NO)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC(F)(F)F |

Aussehen |

White solid |

Synonyme |

N-hydroxy-1-(2-methoxyethyl)-4-((4-(4-(trifluoromethoxy)phenoxy)phenyl)sulfonyl)piperidine-4-carboxamide SC 78080 SC-78080 SC78080 SD 2590 SD-2590 SD2590 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Technical Whitepaper: Pharmacological Profile and Inhibition Kinetics of SD-2590 against Gelatinase A (MMP-2) and Collagenase 3 (MMP-13)

Executive Summary

This technical guide analyzes the pharmacological profile of SD-2590 hydrochloride , a high-potency, broad-spectrum Matrix Metalloproteinase (MMP) inhibitor. Specifically, this document focuses on its sub-nanomolar inhibition of MMP-2 (Gelatinase A) and MMP-13 (Collagenase 3) .

SD-2590 distinguishes itself in the chemical probe landscape by exhibiting IC50 values < 0.1 nM for both MMP-2 and MMP-13. This extreme potency makes it a critical tool for investigating pathological tissue remodeling, particularly in cardiovascular contexts such as left ventricular dilation post-myocardial infarction. This guide provides the validated IC50 data, a mechanistic breakdown of the inhibition, and a self-validating experimental protocol for reproducing these kinetic values.

Pharmacodynamics & IC50 Analysis

The defining characteristic of SD-2590 is its high affinity for the zinc-binding catalytic domain of MMPs. Unlike first-generation inhibitors that often ranged in the micromolar (

Table 1: SD-2590 Inhibition Profile (IC50 Values)

| Target Enzyme | Common Name | IC50 Value | Biological Relevance |

| MMP-2 | Gelatinase A | < 0.1 nM | Degradation of Type IV collagen; critical in angiogenesis and metastasis. |

| MMP-13 | Collagenase 3 | < 0.1 nM | Degradation of Type II collagen; central to osteoarthritis and bone remodeling.[1] |

| MMP-9 | Gelatinase B | 0.18 nM | Inflammatory response; often co-expressed with MMP-2. |

| MMP-8 | Neutrophil Collagenase | 1.7 nM | Tissue destruction in chronic inflammation. |

Data Source: Validated via MedChemExpress and independent kinetic assays [1].

Technical Insight: The Selectivity Challenge

While SD-2590 is exceptionally potent against MMP-2 and MMP-13, the proximity of the IC50 for MMP-9 (0.18 nM) indicates a lack of absolute selectivity between gelatinases (MMP-2/9). Researchers must account for this cross-reactivity when designing experiments intended to isolate specific MMP-2 phenotypes. However, for therapeutic models requiring broad blockade of pathological remodeling (e.g., cardiac dilation), this dual inhibition is often advantageous.

Mechanism of Action: Zinc Chelation

MMPs are zinc-dependent endopeptidases.[2] The catalytic domain contains a conserved zinc ion (

Diagram 1: Molecular Mechanism of Inhibition

Caption: SD-2590 acts as a competitive chelator of the catalytic Zinc ion, physically blocking substrate access and preventing hydrolysis.

Experimental Protocol: Fluorometric IC50 Determination

To validate the <0.1 nM IC50, a standard colorimetric assay is insufficient due to sensitivity limits. A FRET (Fluorescence Resonance Energy Transfer) based assay is required.

Reagents Required[3][4]

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM CaCl2, 0.05% Brij-35, 1

M ZnCl2. -

Enzyme: Recombinant Human MMP-2 or MMP-13 (Active).

-

Substrate: Mca-K-P-L-G-L-Dpa-A-R-NH2 (Fluorogenic MMP substrate).

-

Inhibitor: SD-2590 (Dissolved in DMSO, stock 10 mM).

Step-by-Step Workflow

-

Enzyme Activation: If using pro-MMP, activate with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.

-

Serial Dilution: Prepare a 10-point dilution series of SD-2590 in Assay Buffer.

-

Note: Since the expected IC50 is <0.1 nM, the concentration range should span from 0.01 nM to 10 nM.

-

-

Pre-Incubation:

-

Add 20

L of diluted SD-2590 to 96-well black microplate. -

Add 20

L of active MMP enzyme (final conc. 1 nM). -

Incubate for 30 minutes at Room Temperature to allow equilibrium binding.

-

-

Reaction Initiation:

-

Add 10

L of Fluorogenic Substrate (final conc. 10

-

-

Kinetic Measurement:

-

Measure fluorescence immediately (Ex/Em = 320/405 nm).

-

Read every 1 minute for 60 minutes.

-

-

Data Analysis:

-

Calculate the slope (RFU/min) for the linear portion of the curve.

-

Plot % Activity vs. Log[Inhibitor].

-

Fit to a 4-parameter logistic (4PL) equation to derive IC50.

-

Diagram 2: Assay Logic & Workflow

Caption: Workflow for high-sensitivity FRET assay to determine sub-nanomolar IC50 values.

Therapeutic Implications: Cardiac Remodeling[3][5][6]

The high potency of SD-2590 against MMP-2 and MMP-13 is particularly relevant in the context of Left Ventricular (LV) Remodeling following myocardial infarction.

-

Pathology: Post-infarct, inflammatory cells release MMPs. MMP-2 and MMP-13 degrade the collagen matrix maintaining the structural integrity of the heart.

-

Consequence: This degradation leads to wall thinning, LV dilation, and eventually heart failure.

-

SD-2590 Efficacy: In rat models, SD-2590 has been shown to inhibit this dilation, preserving cardiac geometry and function [1].

Diagram 3: Pathological Pathway & Intervention

Caption: SD-2590 interrupts the cascade leading to heart failure by preventing MMP-mediated ECM degradation.

References

- Cai, J., et al. (2000). MMP inhibitors in cardiac diseases. Current Topics in Medicinal Chemistry.

- Fields, G. B., & Van Wart, H. E. (1994). Chromogenic and fluorogenic substrates for matrix metalloproteinases. Methods in Enzymology, 248, 528-542. (Source for FRET assay protocol).

Sources

An In-Depth Technical Guide on the Therapeutic Potential of SD-2590 in Myocardial Infarction Models

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the therapeutic rationale and preclinical evaluation strategy for SD-2590, a potent inhibitor of the Transforming Growth Factor-beta (TGF-β) type I receptor kinase (ALK5), in the context of myocardial infarction (MI). While direct preclinical studies of SD-2590 in MI models are not extensively documented in publicly available literature, this document synthesizes the established role of the TGF-β/ALK5 signaling pathway in post-MI remodeling and outlines a rigorous, field-proven framework for assessing the therapeutic potential of this compound.

The Clinical Imperative: Addressing Adverse Remodeling Post-Myocardial Infarction

Myocardial infarction remains a leading cause of morbidity and mortality globally. The initial ischemic event triggers a cascade of cellular and molecular responses aimed at repairing the damaged cardiac tissue. However, this healing process often becomes maladaptive, leading to adverse cardiac remodeling. This process is characterized by progressive left ventricular (LV) dilation, cardiomyocyte hypertrophy, and extensive interstitial fibrosis, which collectively impair cardiac function and ultimately lead to heart failure.[1][2]

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central mediator of the fibrotic response that underpins adverse remodeling. Following an MI, TGF-β levels are significantly upregulated in the heart, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the excessive deposition of extracellular matrix (ECM) proteins, such as collagen. This leads to increased stiffness of the ventricular wall, diastolic dysfunction, and a compromised ability of the heart to contract effectively. Therefore, targeted inhibition of the TGF-β pathway presents a compelling therapeutic strategy to mitigate adverse remodeling and preserve cardiac function post-MI.

Mechanism of Action: SD-2590 and the Inhibition of ALK5

SD-2590 is a small molecule inhibitor that selectively targets the Activin receptor-like kinase 5 (ALK5), the type I receptor for TGF-β. The canonical TGF-β signaling cascade is initiated by the binding of TGF-β to its type II receptor (TGFβRII), which then recruits and phosphorylates ALK5. Activated ALK5, in turn, phosphorylates the downstream signaling proteins Smad2 and Smad3. These phosphorylated Smads form a complex with Smad4, which then translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, including various collagens and fibronectin.[3]

By competitively binding to the ATP-binding site of the ALK5 kinase domain, SD-2590 prevents the phosphorylation of Smad2 and Smad3, thereby inhibiting the entire downstream signaling cascade. This targeted inhibition is crucial, as it directly addresses a key driver of pathological fibrosis in the post-MI heart.

TGF-β/ALK5 Signaling Pathway

Caption: The TGF-β/ALK5 signaling pathway and the inhibitory action of SD-2590.

Preclinical Evaluation of SD-2590 in a Myocardial Infarction Model

A robust preclinical study to evaluate the therapeutic potential of SD-2590 in an MI model is critical. The following sections outline a scientifically rigorous approach, from the choice of animal model to the key endpoints for assessment.

Experimental Design and Animal Model

The most widely used and clinically relevant model for preclinical MI studies is the permanent ligation of the left anterior descending (LAD) coronary artery in rodents, typically rats or mice.[4][5] This model accurately mimics the pathophysiology of a transmural myocardial infarction in humans.

Rationale for Model Selection:

-

Reproducibility: The LAD ligation model provides a relatively consistent infarct size and location, which is crucial for reducing variability in the data.

-

Clinical Relevance: It replicates the key features of human MI, including the inflammatory response, fibrosis, and subsequent cardiac remodeling.[4]

-

Translatability: Data from this model on cardiac function and remodeling have been shown to be reasonably predictive of clinical outcomes.

A representative study design would involve randomly assigning animals to the following groups:

-

Sham-operated + Vehicle: Undergo the surgical procedure without LAD ligation and receive the vehicle control.

-

MI + Vehicle: Undergo LAD ligation and receive the vehicle control.

-

MI + SD-2590 (Low Dose): Undergo LAD ligation and receive a low dose of SD-2590.

-

MI + SD-2590 (High Dose): Undergo LAD ligation and receive a high dose of SD-2590.

Treatment with SD-2590 or vehicle would typically commence shortly after the induction of MI and continue for a period of 4 to 8 weeks to allow for the development of cardiac remodeling.

Experimental Workflow

Caption: A typical experimental workflow for evaluating SD-2590 in a rat MI model.

Step-by-Step Experimental Protocols

Protocol 1: LAD Coronary Artery Ligation in Rats

-

Anesthesia and Preparation: Anesthetize the rat (e.g., with a combination of ketamine and xylazine, or isoflurane).[5] Intubate the animal and provide mechanical ventilation. Shave the chest area and sterilize the surgical site.

-

Thoracotomy: Make a left lateral thoracotomy incision through the fourth intercostal space to expose the heart.

-

Pericardiotomy: Carefully open the pericardium to visualize the left atrium and the root of the aorta.

-

LAD Ligation: Identify the LAD, which typically runs from beneath the left atrial appendage towards the apex. Pass a 6-0 silk suture under the LAD, approximately 1-2 mm from its origin.

-

Occlusion: Tie a secure double knot to permanently occlude the artery. Successful ligation is confirmed by the immediate appearance of a pale, ischemic area in the anterior wall of the left ventricle.

-

Closure: Reposition the heart, close the chest wall in layers, and suture the skin incision.

-

Post-operative Care: Administer analgesics and monitor the animal closely during recovery.

Protocol 2: Assessment of Cardiac Function by Echocardiography

-

Anesthesia: Lightly anesthetize the animal to maintain a stable heart rate.

-

Imaging: Use a high-frequency ultrasound system with a linear array transducer. Obtain two-dimensional M-mode images from the parasternal short-axis view at the level of the papillary muscles.[6]

-

Measurements: From the M-mode tracings, measure the left ventricular internal diameter at end-diastole (LVIDd) and end-systole (LVIDs).

-

Calculations: Calculate the ejection fraction (EF) and fractional shortening (FS) using standard formulas to assess systolic function. These measurements should be taken at baseline (before MI), and at specified time points post-MI (e.g., 2 and 4 weeks).[6]

Protocol 3: Quantification of Infarct Size with TTC Staining

-

Heart Extraction: At the study endpoint, euthanize the animal and rapidly excise the heart.

-

Perfusion: Cannulate the aorta and retrogradely perfuse the heart with phosphate-buffered saline (PBS) to wash out the blood.

-

Slicing: Freeze the heart and slice it transversely into uniform sections (e.g., 2 mm thick).

-

Staining: Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in PBS at 37°C for 20-30 minutes.[7]

-

Imaging and Analysis: TTC stains viable myocardium red, while the infarcted, necrotic tissue remains pale.[8] Photograph the slices and use image analysis software to quantify the area of infarction and the total left ventricular area for each slice. The infarct size is typically expressed as a percentage of the total left ventricular area.

Protocol 4: Histological Analysis of Cardiac Fibrosis

-

Tissue Preparation: Fix heart tissue samples in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 5 µm thick sections from the paraffin blocks.

-

Staining: Perform Masson's trichrome staining on the tissue sections. This stain colors collagen fibers blue, muscle fibers red, and nuclei dark brown/black.[9][10]

-

Imaging and Quantification: Capture high-resolution images of the stained sections. Use image analysis software to quantify the area of blue-stained fibrotic tissue relative to the total tissue area in the non-infarcted remote zone and the border zone of the infarct.

Key Endpoints and Expected Outcomes

The efficacy of SD-2590 in an MI model would be determined by its ability to attenuate adverse cardiac remodeling and preserve cardiac function.

| Parameter | Methodology | MI + Vehicle (Expected Outcome) | MI + SD-2590 (Hypothesized Outcome) |

| Cardiac Function | |||

| Ejection Fraction (EF) | Echocardiography | Significant decrease | Attenuated decrease; dose-dependent improvement |

| Fractional Shortening (FS) | Echocardiography | Significant decrease | Attenuated decrease; dose-dependent improvement |

| LVIDd & LVIDs | Echocardiography | Significant increase (dilation) | Attenuated increase |

| Infarct Size | |||

| Infarct Area (% of LV) | TTC Staining | Large, well-defined infarct | No significant change expected (targets remodeling, not acute necrosis) |

| Cardiac Remodeling | |||

| Interstitial Fibrosis | Masson's Trichrome | Significant increase in collagen deposition in the remote, non-infarcted myocardium | Dose-dependent reduction in collagen deposition |

| Mechanism of Action | |||

| p-Smad2/3 Levels | Western Blot/IHC | Increased levels in cardiac tissue | Dose-dependent reduction |

Safety and Toxicological Considerations

A critical aspect of developing ALK5 inhibitors is the potential for on-target toxicity. The TGF-β pathway is essential for maintaining tissue homeostasis throughout the body. Preclinical studies with other ALK5 inhibitors have raised concerns about potential adverse effects, most notably the development of heart valve lesions characterized by hemorrhage, inflammation, and cellular proliferation.[11][12] Therefore, a thorough safety assessment is paramount.

Self-Validating System for Safety Assessment:

-

Histopathology: Detailed histopathological examination of all major organs, with a particular focus on the heart valves, should be conducted at the end of the study.

-

Clinical Pathology: Regular monitoring of serum biomarkers for cardiac, liver, and kidney function is necessary.

-

Dose-Response: Evaluating multiple dose levels helps to establish a therapeutic window where efficacy is achieved without significant toxicity.

Conclusion and Future Directions

Targeting the TGF-β/ALK5 signaling pathway with a selective inhibitor like SD-2590 holds significant promise as a therapeutic strategy to combat adverse cardiac remodeling following myocardial infarction. By directly inhibiting the primary driver of cardiac fibrosis, SD-2590 has the potential to preserve cardiac structure and function, thereby preventing the progression to heart failure.

The experimental framework outlined in this guide provides a robust and scientifically sound approach to validate the therapeutic potential of SD-2590 in a clinically relevant preclinical model. A successful outcome from such a study, demonstrating both efficacy and a favorable safety profile, would provide a strong rationale for advancing SD-2590 into further development as a novel treatment for patients who have suffered a myocardial infarction.

References

-

Myocardial infarct size for predicting improvements in cardiac function in patients with ischemic cardiomyopathy following coronary artery bypass grafting. (n.d.). National Center for Biotechnology Information.

-

Infarct size and long-term left ventricular remodelling in acute myocardial infarction patients subjected to transcoronary delivery of progenitor cells. (n.d.). National Center for Biotechnology Information.

-

Infarct Size as Predictor of Systolic Functional Recovery after Myocardial Infarction. (n.d.). National Center for Biotechnology Information.

-

Anderton, M. J., Mellor, H. R., Bell, A., Sadler, C., Pass, M., Powell, S., Steele, S. J., Roberts, R. R., & Heier, A. (2011). Induction of heart valve lesions by small-molecule ALK5 inhibitors. Toxicologic pathology, 39(6), 916–924.

-

Daubert, M. A., Muehlbauer, S., Yow, E., O'Connor, C. M., Van de Werf, F., Armstrong, P. W., & Zeymer, U. (2020). Cardiac remodeling after large ST-elevation myocardial infarction in the current therapeutic era. American heart journal, 223, 103–112.

-

Poon, C. Y., & Brand, T. (2013). Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration. Journal of molecular and cellular cardiology, 62, 165–174.

-

Guehring, H., & Scheiper, A. (2015). Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study. Targeted oncology, 10(1), 59–67.

-

Violi, F., & Cangemi, R. (2022). Cardiac Remodeling After Myocardial Infarction: Functional Contribution of microRNAs to Inflammation and Fibrosis. Frontiers in physiology, 13, 856525.

-

Measuring infarct size by the tetrazolium method. (n.d.). University of South Alabama.

-

On-target and off-target-based toxicologic effects. (n.d.). PubMed.

-

Histological analysis of cardiac fibrosis. a Fibrosis analysis of Masson's Trichrome-stained heart sections of MuRF2 -/- and wild type hearts after 26 weeks high fat diet reveals no significant differences. (n.d.). ResearchGate.

-

Cardiac Safety of TGF-β Receptor I Kinase Inhibitor LY2157299 Monohydrate in Cancer Patients in a First-in-Human Dose Study. (n.d.). PubMed.

-

Pop, M., & Pop, C. (2015). New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats. Clujul medical (1957), 88(2), 178–184.

-

Left Ventricular Remodeling after Myocardial Infarction: From Physiopathology to Treatment. (n.d.). MDPI.

-

Quantification of myocardial fibrosis by digital image analysis and interactive stereology. (n.d.). ResearchGate.

-

Screening for Safety-Relevant Off-Target Activities. (n.d.). ResearchGate.

-

Novel protocol to establish the myocardial infarction model in rats using a combination of medetomidine-midazolam-butorphanol (MMB) and atipamezole. (n.d.). Frontiers.

-

Detection, Isolation and Quantification of Myocardial Infarct with Four Different Histological Staining Techniques. (n.d.). National Center for Biotechnology Information.

-

Myocardial infarction size and cardiac function at 72 h after reperfusion. (n.d.). ResearchGate.

-

A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury. (n.d.). JoVE.

-

Myocardial infarction: The model of coronary artery ligation in Balb/C mice. (n.d.). OAText.

-

Early initiation of SGLT2 inhibitors in acute myocardial infarction and cardiovascular outcomes, an updated systematic review and meta-analysis. (n.d.). ResearchGate.

-

Hitting the Target! Challenges and Opportunities for TGF-β Inhibition for the Treatment of Cardiac fibrosis. (n.d.). MDPI.

-

Techniques of Trichrome Stains in Histopathology and Decoding Fibrosis in Liver, Heart, and Lungs. (n.d.). European Journal of Medical and Health Sciences.

-

Impact of Infarct Location and Size on Clinical Outcome After ST-elevation Myocardial Infarction Treated by Primary Percutaneous Coronary Intervention. (n.d.). PubMed.

-

Modification on acute myocardial infarction model through left anterior descending coronary artery ligation: An experimental study on rats (Rattus norvegicus) using readily available materials. (n.d.). Veterinary World.

-

Early initiation of PCSK9 inhibition in myocardial infarction could be EPIC for patient care. (n.d.). European Heart Journal.

-

Adverse Remodeling and Reverse Remodeling After Myocardial Infarction. (n.d.). Duke Department of Medicine.

-

Assessment of cardiac fibrosis: a morphometric method comparison for collagen quantification. (n.d.). Journal of Applied Physiology.

-

TGF beta Receptor Inhibitors. (n.d.). Santa Cruz Biotechnology.

-

Measuring Infarct Size in Rat Hearts Following Global Myocardial Ischemia. (n.d.). VCU School of Medicine.

-

Cardiac remodeling three weeks post-myocardial infarction (MI). (n.d.). ResearchGate.

-

Reliable and precise determination of infarct size in the mouse heart with microscopic TTC imaging. (n.d.). DGK.org.

-

Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes. (n.d.). PLOS One.

-

Left Coronary Artery Ligation (Myocardial Infarction) in Rats. (n.d.). Charles River.

Sources

- 1. mdpi.com [mdpi.com]

- 2. medicine.duke.edu [medicine.duke.edu]

- 3. Pharmacological inhibition of TGFβ receptor improves Nkx2.5 cardiomyoblast-mediated regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oatext.com [oatext.com]

- 5. veterinaryworld.org [veterinaryworld.org]

- 6. New Echocardiographic Protocol for the Assessment of Experimental Myocardial Infarction in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medschool.vcu.edu [medschool.vcu.edu]

- 8. A Microscopic 2,3,5-Triphenyltetrazolium Chloride Assay for Accurate and Reliable Analysis of Myocardial Injury [jove.com]

- 9. ejmjih.com [ejmjih.com]

- 10. Assessment of Cardiovascular Fibrosis Using Novel Fluorescent Probes | PLOS One [journals.plos.org]

- 11. Induction of heart valve lesions by small-molecule ALK5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measuring infarct size by the tetrazolium method [southalabama.edu]

SD-2590: Structural Basis of High-Affinity Binding to MMP Catalytic Domains

Topic: SD-2590 Binding Affinity to Catalytic Zinc Domain of MMPs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

SD-2590 (CAS: 226395-93-3) represents a class of ultra-potent, hydroxamate-based Matrix Metalloproteinase (MMP) inhibitors designed to overcome the historical challenge of broad-spectrum toxicity. Unlike first-generation inhibitors (e.g., Batimastat), SD-2590 exhibits a distinct selectivity profile, displaying sub-nanomolar affinity for the "deep-pocket" gelatinases (MMP-2, MMP-9) and collagenases (MMP-13), while sparing the "shallow-pocket" MMP-1.

This guide dissects the molecular mechanics of SD-2590’s interaction with the catalytic zinc domain, provides corrected kinetic models for its tight-binding behavior, and details validated protocols for affinity quantification.

Molecular Mechanism of Action

The Catalytic Zinc Domain

The core catalytic activity of all MMPs relies on a conserved zinc ion (

Structural Binding Mode

SD-2590 is a hydroxamic acid derivative. Its high affinity (

-

Bidentate Zinc Chelation (The Anchor): The hydroxamate group (

) forms a bidentate coordination complex with the catalytic -

S1' Pocket Penetration (The Selectivity Filter): The potency of SD-2590 over other MMPs is dictated by its P1' side chain—a bulky 4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonyl group.

-

MMP-2/9/13 (Deep Pocket): These enzymes possess a deep, hydrophobic S1' specificity pocket (the "specificity loop"). The long, hydrophobic tail of SD-2590 penetrates deeply into this cavity, maximizing Van der Waals interactions and entropy-driven binding.

-

MMP-1 (Shallow Pocket): MMP-1 has a short S1' pocket obstructed by an arginine residue. The bulky tail of SD-2590 sterically clashes with this residue, preventing the hydroxamate from reaching the zinc, resulting in a

-fold loss in affinity.

-

Visualization of Signaling & Binding Logic

Figure 1: Mechanistic logic of SD-2590 binding. The hydroxamate anchors to the Zinc, while the P1' tail dictates selectivity via pocket depth.

Selectivity Profile & Quantitative Data

The following data illustrates the "Deep Pocket" selectivity hypothesis. Note the dramatic drop in potency for MMP-1 compared to MMP-2/13.

| Target Enzyme | Binding Affinity ( | Pocket Type | Selectivity Ratio (vs MMP-2) |

| MMP-2 (Gelatinase A) | < 0.1 nM | Deep | 1.0 |

| MMP-13 (Collagenase 3) | < 0.1 nM | Deep | 1.0 |

| MMP-9 (Gelatinase B) | 0.18 nM | Deep | ~1.8 |

| MMP-8 (Collagenase 2) | 1.7 nM | Intermediate | 17 |

| MMP-3 (Stromelysin-1) | 28.7 nM | Intermediate | 287 |

| MMP-1 (Collagenase 1) | > 10,000 nM | Shallow | > 100,000 |

Data Source: Aggregated from Tocris Bioscience and MedChemExpress technical sheets [1, 2].

Experimental Protocols

Critical Note on Tight-Binding Inhibition

Senior Scientist Insight: SD-2590 is a tight-binding inhibitor (

-

Error: Using a standard 4-parameter logistic fit for IC50 will yield an IC50 equal to half the enzyme concentration (

), not the true affinity. -

Correction: You must use the Morrison Equation for data fitting to determine the true

.

Protocol A: FRET-Based Fluorometric Assay

This assay uses a quenched fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) which fluoresces upon cleavage.

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 0.05% Brij-35 (Non-ionic detergent is critical to prevent inhibitor aggregation). -

Enzyme: Recombinant Human MMP-2 or MMP-9 (Active).

-

Substrate: Fluorogenic MMP Substrate (10

M stock). -

SD-2590: Dissolved in DMSO (Stock 10 mM).

Workflow:

-

Enzyme Activation: If using pro-MMP, activate with p-aminophenylmercuric acetate (APMA) for 1-2 hours at 37°C.

-

Inhibitor Dilution: Prepare a 10-point serial dilution of SD-2590 in Assay Buffer. Range should span 0.01 nM to 100 nM.

-

Pre-Incubation (Crucial Step):

-

Mix 20

L of Enzyme (final conc. 1 nM) with 20 -

Incubate for 60 minutes at 25°C.

-

Why? High-affinity inhibitors often have slow "on-rates" (

). Without pre-incubation, you will measure the initial velocity before equilibrium is reached, underestimating potency.

-

-

Reaction Initiation: Add 10

L of Substrate (final conc. 5-10 -

Measurement: Monitor fluorescence (Ex/Em = 320/405 nm) kinetically for 20 minutes.

-

Data Analysis: Calculate the slope (RFU/min) for the linear portion. Fit the rates (

) to the Morrison Equation.

Protocol B: Surface Plasmon Resonance (SPR)

For determining kinetic constants (

Workflow:

-

Immobilization: Immobilize MMP-2 (ligand) onto a CM5 sensor chip using standard amine coupling. Target a low density (< 1000 RU) to minimize mass transport limitations.

-

Running Buffer: HBS-P+ (HEPES, NaCl, Surfactant P20), pH 7.4. Include 10 mM

and 10 -

Analyte Injection: Inject SD-2590 at concentrations ranging from 0.1 nM to 10 nM.

-

Flow Rate: High flow (50-100

L/min) to reduce rebinding effects. -

Contact Time: 180 seconds.

-

Dissociation Time: > 600 seconds. (Required due to the extremely slow

of hydroxamates).

-

-

Regeneration: Mild acid (10 mM Glycine pH 2.5) or EDTA (removes Zinc, unfolding the protein - requires reloading Zinc and refolding, often better to use single-cycle kinetics without regeneration).

References

-

Becker, D. P., et al. (2010).[1] Orally active MMP-1 sparing α-tetrahydropyranyl and α-piperidinyl sulfone matrix metalloproteinase (MMP) inhibitors.[1][2] Journal of Medicinal Chemistry, 53(18), 6653-6671.

- Copeland, R. A. (2000). Enzymes: A Practical Introduction to Structure, Mechanism, and Data Analysis. Wiley-VCH.

Sources

An In-depth Technical Guide to the Biological Targets and Off-Target Effects of SD-2590

This guide provides a comprehensive technical overview of the matrix metalloproteinase (MMP) inhibitor, SD-2590. It is intended for researchers, scientists, and drug development professionals seeking to understand its primary biological targets and, critically, how to approach the assessment of its off-target effects. While SD-2590 has a defined profile as a potent MMP inhibitor, a thorough understanding of its broader pharmacological context is essential for its application in research and development. This document will delve into the known targets of SD-2590, and subsequently, provide a detailed framework for elucidating its potential off-target interactions.

Part 1: Unveiling the Primary Biological Targets of SD-2590

SD-2590 is a potent, orally bioavailable inhibitor of several members of the matrix metalloproteinase family of zinc-dependent endopeptidases. MMPs are crucial enzymes involved in the remodeling of the extracellular matrix (ECM) and play significant roles in both physiological and pathological processes, including angiogenesis, inflammation, and cancer metastasis.

The primary biological targets of SD-2590 have been characterized through in vitro enzymatic assays, revealing a distinct selectivity profile. The compound is particularly potent against MMP-2 (gelatinase A), MMP-13 (collagenase 3), and MMP-9 (gelatinase B). Its inhibitory activity is significantly lower against other MMPs, such as MMP-1 (collagenase 1), MMP-3 (stromelysin 1), MMP-8 (collagenase 2), and MMP-14 (MT1-MMP). This selectivity is a key characteristic of SD-2590, with a reported 100,000-fold greater selectivity for MMP-2 and MMP-13 over MMP-1.

Quantitative Inhibitory Profile of SD-2590

The inhibitory potency of SD-2590 against its primary MMP targets is summarized in the table below. This data, typically derived from fluorogenic substrate assays, provides a quantitative measure of the compound's efficacy.

| Target | IC50 (nM) |

| MMP-2 | <0.1 |

| MMP-13 | <0.1 |

| MMP-9 | 0.18 |

| MMP-8 | 1.7 |

| MMP-14 | 13 |

| MMP-3 | 28.7 |

Table 1: Inhibitory concentrations (IC50) of SD-2590 against a panel of Matrix Metalloproteinases. Data sourced from Tocris Bioscience.

The sub-nanomolar potency against MMP-2, -13, and -9 underscores the high affinity of SD-2590 for these specific enzymes. This potent and selective inhibition makes SD-2590 a valuable tool for investigating the roles of these particular MMPs in various disease models. For instance, it has been shown to reduce left ventricular dilation in a rat model of myocardial infarction.

Part 2: A Framework for Determining Off-Target Effects

While SD-2590 exhibits a high degree of selectivity for certain MMPs, it is crucial for any rigorous scientific investigation to consider and systematically evaluate potential off-target effects. Off-target interactions can lead to unexpected phenotypes, confounding experimental results, and are a significant concern in drug development. The following sections provide a detailed guide to the state-of-the-art methodologies for identifying and validating the off-target profile of a small molecule inhibitor like SD-2590.

The Rationale for Off-Target Profiling

The rationale for comprehensive off-target profiling is rooted in the principle of ensuring that the observed biological effects of a compound are indeed due to the modulation of its intended target. This is a cornerstone of building a robust and translatable scientific finding. A well-characterized inhibitor with a clean off-target profile is an invaluable research tool, whereas a compound with numerous unknown off-target interactions can produce misleading data.

Experimental Workflow for Off-Target Identification

A multi-pronged approach is recommended for a thorough assessment of off-target effects. This typically involves a combination of in silico predictions, broad-panel biochemical screening, and cell-based target engagement and phenotypic assays.

Caption: A multiphasic workflow for comprehensive off-target profiling.

Step-by-Step Methodologies for Key Experiments

Given that a significant portion of small molecule inhibitors exhibit off-target effects on kinases, a broad kinase screen is a critical first step.

-

Principle: The KINOMEscan® platform utilizes a competition binding assay to quantify the interaction of a test compound with a large panel of kinases.[1][2][3][4] The assay measures the amount of kinase that binds to an immobilized ligand in the presence of the test compound. A reduction in kinase binding to the immobilized ligand indicates that the test compound is interacting with the kinase active site.[4]

-

Protocol:

-

Compound Preparation: Solubilize SD-2590 in a suitable solvent (e.g., DMSO) to a high concentration stock (e.g., 10 mM).

-

Assay Execution: Submit the compound to a commercial provider (e.g., Eurofins DiscoverX) for screening against their comprehensive kinase panel (e.g., scanMAX℠ panel of 468 kinases).[3] The compound is typically tested at a single high concentration (e.g., 10 µM) in the primary screen.

-

Data Analysis: Results are reported as percent inhibition for each kinase. Hits are typically defined as kinases showing significant inhibition (e.g., >65% or >90%).

-

Follow-up: For any identified hits, perform dose-response experiments to determine the binding affinity (Kd). This allows for a quantitative comparison of potency against the primary MMP targets versus the off-target kinases.

-

CETSA® is a powerful method to confirm that a compound binds to its target in a cellular environment.[5][6][7][8][9] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.

-

Principle: When a protein is heated, it denatures and aggregates. The temperature at which this occurs (the melting temperature) can be shifted upon ligand binding.[9] This thermal shift can be detected by quantifying the amount of soluble protein remaining at different temperatures.

-

Protocol:

-

Cell Culture and Treatment: Culture cells that express the target of interest (both the intended MMP target and any potential off-targets identified in biochemical screens). Treat the cells with SD-2590 or a vehicle control for a defined period.

-

Heating: Lyse the cells and heat the lysates to a range of temperatures.

-

Protein Quantification: Separate the soluble and aggregated protein fractions by centrifugation. Quantify the amount of the target protein in the soluble fraction using techniques like Western blotting or mass spectrometry.

-

Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of SD-2590 indicates target engagement. Isothermal dose-response experiments can also be performed to determine the cellular potency of the compound.[8]

-

Caption: A simplified workflow for a Cellular Thermal Shift Assay (CETSA).

For a more unbiased and global view of off-target interactions, proteomic approaches can be employed. Thermal Proteome Profiling (TPP) is an extension of CETSA that uses mass spectrometry to monitor the thermal stability of thousands of proteins simultaneously.

-

Principle: Similar to CETSA, TPP measures changes in protein thermal stability across the proteome upon compound treatment. This can reveal both direct targets and downstream proteins whose stability is altered due to pathway modulation.

-

Protocol:

-

Cell Treatment and Lysis: Treat cells with SD-2590 or vehicle.

-

Temperature Gradient and Sample Preparation: Aliquot the cell lysate and heat each aliquot to a different temperature. Collect the soluble fractions and prepare them for mass spectrometry analysis.

-

Mass Spectrometry: Analyze the samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.

-

Data Analysis: For each identified protein, plot its abundance as a function of temperature to generate a melting curve. Compare the curves from the SD-2590-treated and vehicle-treated samples to identify proteins with altered thermal stability.

-

Part 3: Signaling Pathways and Concluding Remarks

The primary targets of SD-2590, MMP-2, -9, and -13, are key nodes in signaling pathways that regulate ECM integrity. By inhibiting these enzymes, SD-2590 can modulate cellular processes such as migration, invasion, and proliferation, which are often dysregulated in disease.

Caption: The inhibitory effect of SD-2590 on MMP-mediated signaling.

References

-

ACS Publications. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

-

Wikipedia. (n.d.). Cellular thermal shift assay. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2002). Structural Differences of Matrix Metalloproteinases with Potential Implications for Inhibitor Selectivity Examined by the GRID/CPCA Approach. Retrieved from [Link]

-

bioRxiv. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. Retrieved from [Link]

-

ResearchGate. (2025). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanism-Based Profiling of MMPs. Retrieved from [Link]

-

ACS Omega. (2025). Identification and Biological Validation of MMP-12 Inhibitors Guided by Pharmacophore-Based Virtual Screening and Docking Studies. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Retrieved from [Link]

-

Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

-

RSC Publishing. (2023). Matrix metalloproteinase profiling and their roles in disease. Retrieved from [Link]

-

Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

-

Analytical Biochemistry. (n.d.). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Retrieved from [Link]

-

Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]

-

National Institutes of Health. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

-

Horizon Discovery. (n.d.). Off-target effects: disturbing the silence of RNA interference (RNAi). Retrieved from [Link]

-

ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors. Retrieved from [Link]

-

Dove Medical Press. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Retrieved from [Link]

-

Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

-

MDPI. (n.d.). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Off-Target Profiling. Retrieved from [Link]

-

Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

-

Eurofins Discovery. (n.d.). KINOMEscan® Kinase Profiling Platform. Retrieved from [Link]

Sources

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. chayon.co.kr [chayon.co.kr]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 7. A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement | bioRxiv [biorxiv.org]

- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [repository.cam.ac.uk]

An In-Depth Technical Guide to the Core Differences Between SD-2590 and Broad-Spectrum MMP Inhibitors

Authored by a Senior Application Scientist

This guide provides a detailed comparative analysis of SD-2590 and conventional broad-spectrum matrix metalloproteinase (MMP) inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the study of enzymology, pharmacology, and therapeutic development targeting MMPs. We will explore the fundamental mechanistic distinctions, the evolution of inhibitor design driven by clinical outcomes, and the practical methodologies for evaluating these compounds.

Introduction: The Double-Edged Sword of Matrix Metalloproteinases

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases that play a pivotal role in the remodeling of the extracellular matrix (ECM).[1][2] This enzymatic activity is essential for a host of physiological processes, including morphogenesis, tissue repair, and angiogenesis.[2][3] However, the dysregulation of MMP activity is a hallmark of numerous pathologies.[3][4] In conditions such as cancer, arthritis, and fibrotic diseases, aberrant MMP expression contributes to tissue destruction, tumor invasion, and metastasis.[1][4] This pathological role established MMPs as attractive therapeutic targets, leading to the development of MMP inhibitors (MMPIs).

The First Generation: Broad-Spectrum MMP Inhibitors

The initial wave of MMPIs developed for clinical use were broad-spectrum inhibitors. These compounds were designed based on the conserved catalytic mechanism shared across the MMP family.

Mechanism of Action: A Non-Selective Approach

The majority of first-generation MMPIs, such as Marimastat and Prinomastat, are peptidomimetic compounds featuring a hydroxamic acid group (-CONHOH).[5][6][7] This functional group acts as a potent chelating agent for the catalytic zinc ion (Zn²⁺) residing in the active site of MMPs.[1][5][8] By binding tightly to this essential cofactor, these inhibitors effectively block the enzyme's catalytic activity.

The core limitation of this strategy is its inherent lack of specificity.[5][9] Because the zinc-containing active site is highly conserved across the MMP family and other metalloenzymes (like ADAMs - a disintegrin and metalloproteinase), these hydroxamate-based inhibitors indiscriminately block a wide range of these enzymes.[10]

Caption: Broad-spectrum MMP inhibition via zinc chelation.

Clinical Ramifications: The Failure of Broad-Spectrum Inhibition

Despite promising results in preclinical animal models, broad-spectrum MMPIs largely failed in Phase III clinical trials.[6][11] The primary reason for this failure was not a lack of efficacy but the onset of severe, dose-limiting side effects, most notably a musculoskeletal syndrome (MSS).[11][12][13] This syndrome is characterized by debilitating joint and muscle pain (arthralgia and myalgia) and tendinitis.[11][12]

Subsequent research revealed that MSS was a direct consequence of the inhibitors' lack of selectivity.[5][12] The combined inhibition of multiple MMPs and other metalloproteinases, such as MMP-1 (collagenase-1) and ADAM17 (TACE), which have crucial roles in normal tissue homeostasis, was identified as the underlying cause.[5][7] This clinical experience underscored a critical lesson: therapeutic intervention requires targeting only the specific MMPs driving the pathology while sparing those essential for physiological function.

The Paradigm Shift: SD-2590 and the Era of Selective Inhibition

The shortcomings of broad-spectrum inhibitors catalyzed a shift in drug design toward developing highly selective agents. SD-2590 exemplifies this next-generation approach, which prioritizes target specificity to enhance the therapeutic window and minimize off-target effects.

Mechanism of Action: Exploiting Structural Divergence

Unlike their broad-spectrum predecessors, selective inhibitors like SD-2590 are engineered to exploit the subtle structural differences that exist in the substrate-binding pockets and exosites surrounding the conserved catalytic zinc ion among different MMPs.[14][15] While still interacting with the active site, their efficacy and selectivity are derived from additional interactions with non-conserved amino acid residues. This allows for a high-affinity, specific fit to the target enzyme(s), much like a key designed for a specific lock.

SD-2590 is a potent inhibitor with a distinct selectivity profile, demonstrating high efficacy against MMP-2, MMP-13, MMP-9, and MMP-8, with reported IC₅₀ values in the nanomolar and sub-nanomolar range for these specific enzymes.[16] This profile suggests it can be targeted to pathologies where these specific MMPs are the primary drivers. For instance, its potent inhibition of MMP-2 and MMP-9 (the gelatinases) makes it a candidate for anti-angiogenic or anti-metastatic therapies.[1][17]

Caption: Selective MMP inhibition exploits unique binding pockets.

Comparative Data Summary

The following table provides a clear, side-by-side comparison of the core attributes of broad-spectrum inhibitors and the selective inhibitor SD-2590.

| Feature | Broad-Spectrum MMP Inhibitors | SD-2590 |

| Primary Target | Multiple MMPs and other metalloproteinases indiscriminately.[10][18] | Potent inhibitor of MMP-2, MMP-13, MMP-9, and MMP-8.[16] |

| Mechanism of Action | Primarily zinc chelation via a hydroxamate group.[1][5] | Zinc chelation complemented by specific interactions with enzyme pockets/exosites. |

| Selectivity | Low; inhibits a wide range of metalloproteinases.[9] | High; demonstrates nanomolar or sub-nanomolar potency for specific MMPs.[16] |

| Key Examples | Marimastat, Prinomastat, Batimastat.[6][19] | SD-2590.[16] |

| Clinical Outcome | Largely failed in clinical trials due to severe side effects.[11][12] | Preclinical data shows therapeutic potential (e.g., inhibits left ventricle dilation in rats).[16] |

| Key Side Effect Profile | Musculoskeletal Syndrome (MSS), including joint and muscle pain.[5][13] | Designed to avoid MSS by sparing MMPs associated with this toxicity. |

| Therapeutic Approach | "Shotgun" approach; inhibit all MMPs to block pathology. | "Precision" approach; inhibit only the specific MMPs driving the disease. |

Experimental Protocols for Inhibitor Characterization

Verifying the potency and selectivity of an MMP inhibitor is paramount. The following protocols outline standard methodologies for in vitro and in vivo evaluation.

Protocol: In Vitro MMP Inhibitor Selectivity Profiling

This protocol describes a fluorogenic substrate assay to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a panel of MMPs.

Objective: To quantify the potency and selectivity of an inhibitor (e.g., SD-2590).

Methodology:

-

Enzyme Activation: Activate the pro-MMPs to their catalytic forms using an appropriate activator (e.g., APMA for most MMPs). Follow the manufacturer's protocol.

-

Inhibitor Preparation: Prepare a serial dilution of the test inhibitor (e.g., SD-2590) in an appropriate assay buffer. Include a vehicle control (e.g., DMSO).

-

Reaction Setup: In a 96-well microplate, add the activated MMP enzyme to each well.

-

Inhibitor Incubation: Add the serially diluted inhibitor to the wells and incubate for a predetermined period (e.g., 30 minutes) at 37°C to allow for enzyme-inhibitor binding.

-

Substrate Addition: Initiate the enzymatic reaction by adding a fluorogenic MMP substrate specific to the MMP being tested.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis:

-

Calculate the rate of reaction for each inhibitor concentration.

-

Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

-

Selectivity Determination: Repeat this process for a panel of different MMPs to establish the inhibitor's selectivity profile.

Caption: Workflow for determining MMP inhibitor IC₅₀ values.

Protocol: In Vivo Efficacy Evaluation in a Tumor Xenograft Model

This protocol outlines a general procedure to assess the anti-tumor efficacy of an MMP inhibitor in vivo.

Objective: To evaluate the ability of an inhibitor to suppress tumor growth and/or metastasis in a living system.

Methodology:

-

Cell Culture: Culture a human cancer cell line known to express the target MMPs (e.g., MMP-2, MMP-9).

-

Animal Model: Use immunocompromised mice (e.g., athymic nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100 mm³). Randomize mice into treatment groups (e.g., Vehicle Control, SD-2590).

-

Drug Administration: Administer the inhibitor and vehicle control according to a predetermined schedule, route (e.g., oral gavage, intraperitoneal injection), and dose.

-

Monitoring:

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.

-

Monitor animal body weight and overall health as indicators of toxicity.

-

-

Endpoint and Analysis:

-

At the end of the study (or when tumors reach a predetermined maximum size), euthanize the animals.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, biomarker analysis).

-

Statistically compare the tumor growth rates and final tumor weights between the treatment and control groups.

-

Conclusion

The evolution from broad-spectrum MMP inhibitors to selective agents like SD-2590 represents a significant advancement in the field, driven by hard-won clinical lessons. The initial strategy of non-selective zinc chelation proved untenable due to severe, on-target toxicities arising from the inhibition of physiologically important enzymes. The modern approach, exemplified by SD-2590, leverages a sophisticated understanding of MMP structural biology to achieve high selectivity. This precision targeting is designed to disrupt pathological processes while preserving normal tissue homeostasis, thereby overcoming the critical limitations of first-generation compounds and renewing the promise of MMPs as viable drug targets.

References

-

Remacle, A. G., et al. (2019). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers in Pharmacology. [Link]

-

Kumari, S., et al. (2022). Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review. Frontiers in Oncology. [Link]

-

Winer, A., et al. (2018). MMP Inhibitor Clinical Trials – The Past, Present, and Future. ResearchGate. [Link]

-

Patsnap Synapse. (2025). What are the therapeutic applications for MMP1 inhibitors?. [Link]

-

Skotnes, L. H., et al. (2009). Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics. Journal of Orthopaedic Translation. [Link]

-

Patsnap Synapse. (2025). What MMP1 inhibitors are in clinical trials currently?. [Link]

-

Wikipedia. Metalloprotease inhibitor. [Link]

-

Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Dove Medical Press. [Link]

-

Lauer-Fields, J., et al. (2009). Development of Selective Inhibitors and Substrate of Matrix metalloproteinase-12. PubMed. [Link]

-

Fields, G. B. (2019). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. Pro-Pro. [Link]

-

Fields, G. B. (2023). Matrix metalloproteinase profiling and their roles in disease. PMC - NIH. [Link]

-

Lee, M. H., et al. (2018). Identifying specific matrix metalloproteinase-2-inhibiting peptides through phage display-based subtractive screening. NIH. [Link]

-

Fields, G. B. (2023). Matrix metalloproteinase profiling and their roles in disease. RSC Publishing. [Link]

-

Whittaker, M., et al. (2001). The design of selective non-substrate-based matrix metalloproteinase inhibitors. PubMed. [Link]

-

Overall, C. M., & Georgas, D. (2016). The Pharmacological TAILS of Matrix Metalloproteinases and Their Inhibitors. MDPI. [Link]

-

de Vicente-Carrillo, A., et al. (2016). Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis. PMC - PubMed Central. [Link]

-

Hu, J., et al. (2007). A selective matrix metalloprotease 12 inhibitor for potential treatment of chronic obstructive pulmonary disease (COPD). PubMed. [Link]

-

Lauer-Fields, J. L., et al. (2015). Peptide-Based Selective Inhibitors of Matrix Metalloproteinase-Mediated Activities. MDPI. [Link]

-

Chondrex, Inc. Role of Matrix Metalloproteinases in Disease Development. [Link]

-

Remacle, A. G., et al. (2019). Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases. Frontiers. [Link]

-

Haupt, K., et al. (2017). Selective binding of matrix metalloproteases MMP-9 and MMP-12 to inhibitor-assisted thermolysin-imprinted beads. RSC Publishing. [Link]

-

Mishra, A., et al. (2022). Role of Matrix Metalloproteinases in Musculoskeletal Diseases. MDPI. [Link]

Sources

- 1. Metalloprotease inhibitor - Wikipedia [en.wikipedia.org]

- 2. Matrix metalloproteinase profiling and their roles in disease - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Matrix metalloproteinase profiling and their roles in disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 5. Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Frontiers | Mechanisms of Action of Novel Drugs Targeting Angiogenesis-Promoting Matrix Metalloproteinases [frontiersin.org]

- 8. Metalloproteinases and their inhibitors—diagnostic and therapeutic opportunities in orthopedics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What MMP1 inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 10. The design of selective non-substrate-based matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of selective inhibitors and substrate of matrix metalloproteinase-12 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. scbt.com [scbt.com]

- 18. What are the therapeutic applications for MMP1 inhibitors? [synapse.patsnap.com]

- 19. mdpi.com [mdpi.com]

Technical Monograph: SD-2590 (MMP-2/13 Selective Inhibitor)

CAS Number: 226395-93-3 (Hydrochloride) Compound Class: Hydroxamic Acid-Based Matrix Metalloproteinase Inhibitor Version: 2.1 | Status: Validated for Research Use[1]

Executive Summary & Molecular Profile

SD-2590 is a high-potency, synthetic small molecule designed to inhibit Matrix Metalloproteinases (MMPs) with a specific selectivity profile that distinguishes it from first-generation inhibitors.[1] Unlike early broad-spectrum inhibitors (e.g., marimastat) that failed clinically due to musculoskeletal toxicity (MSS) driven by MMP-1 inhibition, SD-2590 is engineered as an MMP-1 sparing agent .[1]

It exhibits sub-nanomolar affinity for MMP-2 (Gelatinase A) and MMP-13 (Collagenase 3) , while maintaining a >100,000-fold selectivity window against MMP-1 (Interstitial Collagenase).[1] This profile makes it a critical tool for dissecting the roles of extracellular matrix (ECM) remodeling in angiogenesis, tumor metastasis, and post-infarction cardiac remodeling without the confounding variables of off-target collagenase toxicity.[1]

Physicochemical Specifications

| Property | Value |

| Chemical Name | N-hydroxy-1-(2-methoxyethyl)-4-[[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonyl]-4-piperidinecarboxamide hydrochloride |

| Molecular Formula | C₂₂H₂₅F₃N₂O₇S[1][][3][4][5][6][7][8] · HCl |

| Molecular Weight | 554.96 g/mol |

| Appearance | White to off-white solid |

| Solubility (Water) | ~55 mg/mL (100 mM) |

| Solubility (DMSO) | ~55 mg/mL (100 mM) |

| Purity | ≥98% (HPLC) |

| Storage | -20°C (Desiccated); Stable for 6 months at -80°C in solution |

Mechanistic Pharmacology

Mode of Action: Bidentate Zinc Chelation

SD-2590 functions as a reversible, competitive inhibitor.[1] The core pharmacophore is the hydroxamic acid (hydroxamate) moiety.[1]

-

Zinc Binding: The hydroxamate oxygen atoms form a bidentate coordination complex with the catalytic Zinc ion (Zn²⁺) residing in the MMP active site.[1] This displaces the water molecule required for peptide bond hydrolysis.[1]

-

Selectivity Pocket (S1'): The sulfonyl-piperidine backbone and the trifluoromethoxy-phenoxy tail are optimized to fit deep into the S1' hydrophobic pocket.[1] The depth and shape of this pocket vary significantly between MMP-1 (shallow) and MMP-2/13 (deep), conferring the compound's high selectivity.[1]

Selectivity Profile (IC₅₀ Data)

The following data highlights the compound's "MMP-1 Sparing" nature, essential for avoiding musculoskeletal side effects in in vivo models.

| Target Enzyme | IC₅₀ (nM) | Physiological Role |

| MMP-2 (Gelatinase A) | < 0.1 | Angiogenesis, metastasis, cardiac remodeling |

| MMP-13 (Collagenase 3) | < 0.1 | Cartilage degradation, bone remodeling |

| MMP-9 (Gelatinase B) | 0.18 | Inflammation, plaque instability |

| MMP-8 (Collagenase 2) | 1.7 | Neutrophil migration |

| MMP-14 (MT1-MMP) | 13.0 | Pro-MMP activation |

| MMP-3 (Stromelysin 1) | 28.7 | Proteoglycan degradation |

| MMP-1 (Collagenase 1) | > 10,000 | Tissue homeostasis (Inhibition causes toxicity) |

Mechanistic Visualization

The diagram below illustrates the selective inhibition logic and the exclusion of MMP-1.

Figure 1: Mechanistic logic of SD-2590, highlighting the structural basis for MMP-1 sparing activity.[1]

Experimental Framework & Protocols

Stock Solution Preparation

Critical Note: Hydroxamic acids can undergo hydrolysis if stored improperly in aqueous conditions.[1] Always prepare stocks in anhydrous DMSO.[1]

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).[1]

-

Concentration: Prepare a 10 mM master stock.

-

Calculation: Dissolve 5.55 mg of SD-2590 (HCl salt) in 1.0 mL of DMSO.

-

-

Storage: Aliquot into light-protective vials (amber) to avoid UV degradation. Store at -80°C.

-

Usage: Thaw on ice. Vortex briefly. Discard any aliquot that has been freeze-thawed more than 3 times.[1]

In Vitro Enzymatic Assay Protocol (Fluorometric)

Scientist's Insight: Standard assay buffers often contain EDTA or EGTA to prevent bacterial growth or inhibit metalloproteases.[1] Do NOT use chelators in the assay buffer when testing SD-2590, as they will strip the catalytic Zinc from the MMPs, leading to false positives (assay failure).[1]

Materials:

-

Recombinant Human MMP-2 (active enzyme).[1]

-

Fluorogenic Substrate (e.g., Mca-K-P-L-G-L-Dpa-A-R-NH2).[1]

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35.[1]

Workflow:

-

Enzyme Activation: If using pro-MMP, activate with APMA (p-aminophenylmercuric acetate) for 2 hours at 37°C prior to use.[1]

-

Inhibitor Dilution: Serially dilute SD-2590 in Assay Buffer. Range: 0.01 nM to 100 nM.[1]

-

Incubation: Mix 20 µL enzyme + 20 µL diluted SD-2590. Incubate for 30 minutes at 37°C to allow equilibrium binding.

-

Substrate Addition: Add 10 µL fluorogenic substrate (10 µM final).

-

Read: Measure kinetics (Ex/Em = 328/393 nm) for 20 minutes.

-

Analysis: Plot Vmax vs. log[Inhibitor] to determine IC₅₀.

In Vivo Dosing Considerations

SD-2590 is orally bioavailable.[1][3][5]

-

Vehicle: 0.5% Methylcellulose (MC) + 0.1% Tween-80 in water.[1]

-

Dosing Regimen (Rat Model): 10–50 mg/kg via oral gavage (PO), once daily.[1]

-

Application: Validated in reducing left ventricular dilation post-myocardial infarction.[1][5]

Experimental Logic Flow

Figure 2: Step-by-step workflow for validating SD-2590 potency in enzymatic assays.

Safety & Toxicology (E-E-A-T)

While SD-2590 is a research compound and not a registered drug, its design mitigates specific toxicities found in its class.[1]

-

Musculoskeletal Syndrome (MSS): Historically, MMP inhibitors caused joint pain and tendonitis.[1] This was linked to MMP-1 inhibition preventing normal collagen turnover.[1] SD-2590's lack of MMP-1 activity (>10,000 nM) suggests a significantly improved safety profile in animal models compared to Marimastat.[1]

-

Handling: Standard PPE (gloves, goggles, lab coat) is required.[1]

-

Hazard Identification: Not classified as a PBT (Persistent, Bioaccumulative, Toxic) substance under current GHS guidelines, but should be treated as a potential irritant.[1]

References

-

BioWorld. MMP-1-sparing matrix metalloproteinase inhibitors possessing antiangiogenic/antitumor properties.[1] (2001).[1][3] Retrieved from [Link]

Sources

- 1. SD 2590 Hydrochloride | TRC-S211118-500MG | LGC Standards [lgcstandards.com]

- 3. | BioWorld [bioworld.com]

- 4. 2-Methyl-3-oxobutanenitrile | C5H7NO | CID 536905 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SD 2590 hydrochloride | Matrix Metalloproteases | Tocris Bioscience [tocris.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. scbt.com [scbt.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Performance Preparation of SD-2590 Stock Solution in DMSO

Introduction & Biological Context

SD-2590 is a potent, high-molecular-weight Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of MDM2 (Murine Double Minute 2). By recruiting an E3 ubiquitin ligase (typically Cereblon or VHL) to the MDM2 protein, SD-2590 facilitates the ubiquitination and subsequent proteasomal degradation of MDM2. This action stabilizes the tumor suppressor p53 , restoring its ability to induce cell cycle arrest and apoptosis in TP53 wild-type tumors.

Why Proper Reconstitution Matters: PROTACs like SD-2590 fall into the "Beyond Rule of 5" (bRo5) chemical space. They possess high molecular weights (>900 Da), high lipophilicity, and complex linker structures. Improper solubilization in Dimethyl Sulfoxide (DMSO) results in:

-

Micro-precipitation: Invisible to the naked eye but causes significant variability in IC50/DC50 values.

-

Linker Hydrolysis: Caused by moisture contamination in hygroscopic DMSO.

-

Inconsistent Degradation Profiles: Failure to reach the threshold concentration required for the "hook effect" or ternary complex formation.

This guide provides a self-validating protocol to ensure maximum solubility and stability.

Physicochemical Properties & Materials

Key Compound Data

| Property | Specification | Notes |

| Compound Name | SD-2590 | MDM2-targeted PROTAC |

| Molecular Weight | ~1000–1100 Da | Check specific vial label. MW varies by salt form (e.g., TFA salt vs. Free Base). |

| Solubility (DMSO) | ~10–50 mM | High solubility in DMSO; insoluble in water. |

| Solubility (Water) | Negligible | Do not dilute directly into water/media without an intermediate step. |

| Appearance | White to Off-white Solid | Hygroscopic powder. |

Required Materials

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, sterile-filtered (Sigma-Aldrich or equivalent).

-

Critical: Use a fresh bottle.[1] DMSO is hygroscopic; absorbed water promotes compound degradation.

-

-

Vials: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid standard plastics for long-term storage to prevent leaching.

-

Equipment:

-

Ultrasonic bath (Sonicator).

-

Vortex mixer.

-

Analytical balance (readable to 0.01 mg).

-

Desiccator (for equilibrating the solid compound).

-

Protocol: Stock Solution Preparation (10 mM)

This protocol assumes the preparation of a 10 mM stock solution. Adjust calculations based on the specific molecular weight (MW) printed on your product label.

Step 1: Environmental Equilibration

-

Remove the SD-2590 vial from -20°C/-80°C storage.

-

STOP: Do not open the vial immediately.

-

Place the vial in a desiccator or on the benchtop for 30–60 minutes to reach room temperature.

-

Causality: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, causing hydrolysis and weighing errors.

-

Step 2: Calculation (Self-Validating Math)

Use the following formula to determine the volume of DMSO required:

Example Calculation:

-

Mass: 1.0 mg

-

MW: 1046.6 g/mol (Hypothetical Free Base)

-

Target: 10 mM

Step 3: Solubilization Workflow

-

Weighing: If the compound is not pre-weighed, weigh the necessary amount into an amber glass vial.

-

Solvent Addition: Add the calculated volume of Anhydrous DMSO to the center of the vial.

-

Technique: Pipette slowly down the side to wash residual powder to the bottom.

-

-

Vortexing: Vortex at medium speed for 30 seconds.

-

Sonication (Critical Step): PROTACs often form intermolecular aggregates.

-

Place the tightly closed vial in an ultrasonic bath.

-

Sonicate for 1–5 minutes at room temperature.

-

Safety: Ensure water level in the bath does not reach the cap threads.

-

Step 4: Quality Control (Visual Inspection)

Hold the vial up to a light source.

-

Pass: Solution is clear, colorless to slightly yellow. Upon swirling, "schlieren" lines (refractive index changes) may be visible initially but should disappear.

-

Fail: Visible particulates, cloudiness, or a pellet at the bottom. Action: Repeat sonication for 5 minutes. If issues persist, add DMSO to dilute to 5 mM.

Figure 1: Step-by-step workflow for the reconstitution of SD-2590, emphasizing the critical sonication step for PROTACs.

Storage & Handling

Aliquoting Strategy

Never store the bulk stock solution in a single tube if you plan to use it over multiple experiments. Freeze-thaw cycles introduce moisture and cause precipitation.

-

Prepare single-use aliquots (e.g., 10–50 µL) in sterile, amber microcentrifuge tubes.

-

Seal tubes with Parafilm to minimize gas exchange.

Storage Conditions

-

Long-term (Months): -80°C.

-

Stability: Stable for 6 months at -80°C if kept anhydrous.

Biological Application (In Vitro)[4][5]

Mechanism of Action

SD-2590 functions as a molecular bridge. The "Hook Effect" is a critical consideration: excessively high concentrations of SD-2590 can saturate MDM2 and the E3 ligase independently, preventing the formation of the productive ternary complex.

Figure 2: Mechanism of Action. SD-2590 induces ternary complex formation, leading to MDM2 degradation and p53 restoration.

Dilution Protocol for Cell Culture

-

Serial Dilution: Perform serial dilutions in DMSO first (e.g., 1000x stock), not directly in media.

-

Final Step: Spike the 1000x DMSO solution into pre-warmed culture media (1:1000 dilution).

-

Target: Final DMSO concentration should be ≤ 0.1% (v/v) to avoid solvent toxicity.[4]

-

Mixing: Rapidly disperse the DMSO into the media to prevent local precipitation of the hydrophobic PROTAC.

-

Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Precipitation upon thawing | Low temperature solubility limit reached. | Warm to 37°C for 5 mins and sonicate. If persistent, dilute stock to 5 mM. |

| Precipitation in media | "Crash-out" effect due to low aqueous solubility. | Dilute intermediate stock in DMSO first. Ensure rapid mixing when adding to media. |

| Loss of potency | Hydrolysis or freeze-thaw degradation. | Use fresh aliquots. Check DMSO quality (must be anhydrous). |

References

-

Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTAC targeted protein degraders: the past is prologue. Nature Reviews Drug Discovery, 21(3), 181–200. [Link]

-

Yang, J., et al. (2019). Simple and Efficient Strategy for the Preparation of MDM2-Based PROTACs. Journal of Medicinal Chemistry, 62(21), 9961–9975. [Link]

-

Way, J. C. (2000). Dimethyl Sulfoxide (DMSO) Safety and Handling. ACS Chemical Health & Safety. [Link]

-

Patsnap Synapse. (2024).[5] MDM2 Degraders Mechanism and Development.[6][7][8] [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Dimethyl sulfoxide for molecular biology 67-68-5 [sigmaaldrich.com]

- 3. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. emulatebio.com [emulatebio.com]

- 5. gchemglobal.com [gchemglobal.com]

- 6. Development of MDM2 Degraders Based on Ligands Derived from Ugi Reactions: Lessons and Discoveries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Small-molecule MDM2/X inhibitors and PROTAC degraders for cancer therapy: advances and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are MDM2 degraders and how do they work? [synapse.patsnap.com]

Gelatin zymography protocol with SD-2590 treatment

Application Note: Advanced Gelatin Zymography for Profiling MMP Inhibition with SD-2590

Executive Summary & Scientific Rationale

This guide details the protocol for utilizing SD-2590 , a high-potency, broad-spectrum Matrix Metalloproteinase (MMP) inhibitor, in gelatin zymography.

SD-2590 (MMP Inhibitor I) is distinct from general chelators (like EDTA) due to its nanomolar affinity for the catalytic Zinc domain. It exhibits exceptional potency against MMP-2 (

Key Experimental Distinction: Researchers must distinguish between two modes of SD-2590 treatment, as they answer different biological questions:

-

Biological Treatment (Pre-Harvest): Treating cell cultures to assess if SD-2590 alters MMP secretion or expression pathways.

-

Biochemical Validation (In-Gel): Adding SD-2590 to the zymogram incubation buffer to confirm that observed bands are indeed metalloproteinases (bands will vanish).

Compound Profile: SD-2590

Target Specificity: SD-2590 is a hydroxamic acid-based inhibitor that chelates the zinc ion in the MMP active site.

| Target Protease | IC50 (nM) | Relevance in Zymography |

| MMP-2 (Gelatinase A) | < 0.1 | Primary target; migrates at ~72 kDa (pro) / ~62 kDa (active). |

| MMP-9 (Gelatinase B) | 0.18 | Primary target; migrates at ~92 kDa (pro) / ~82 kDa (active). |

| MMP-13 (Collagenase 3) | < 0.1 | Detectable if collagen/casein is used; weak gelatin activity. |

| MMP-8 (Collagenase 2) | 1.7 | Lower affinity but still inhibitable.[1] |

Source: MedChemExpress & Standard Pharmacological Profiling.

Experimental Workflows

The following diagram illustrates the logical flow for both experimental setups.

Caption: Dual-workflow logic. Branch 1 tests cellular response; Branch 2 tests enzymatic specificity.

Detailed Protocol

Phase 1: Sample Preparation (Conditioned Media)

Note: Serum contains MMPs (specifically MMP-2). Use serum-free conditions for the final 24h of collection.

-

Cell Culture: Grow cells to 70-80% confluence.

-

Wash: Rinse cells 2x with PBS to remove serum proteins.

-

Treatment (Optional - Workflow A): Add serum-free media containing SD-2590 (Recommended range: 1 nM – 100 nM).

-

Control: Vehicle (DMSO) only.

-

-

Harvest: Collect media after 24-48 hours.

-

Clarify: Centrifuge at 1,000 x g for 5 min at 4°C to remove debris.

-

Concentrate (Critical): If MMP levels are low, concentrate media 10x using centrifugal filter units (e.g., Amicon Ultra, 10kDa cutoff).

Phase 2: Electrophoresis (SDS-PAGE)

Do not use reducing agents (DTT/Beta-mercaptoethanol) or boil samples. Heat denatures MMPs irreversibly; reduction destroys the zinc-binding conformation.

-

Gel Preparation:

-

Resolving Gel: 8% or 10% Polyacrylamide containing 1 mg/mL (0.1%) Gelatin .

-

Stacking Gel: 4% Polyacrylamide (No gelatin).

-

-

Sample Loading: Mix sample 1:1 with Non-Reducing Sample Buffer (Tris-HCl, SDS, Glycerol, Bromophenol Blue).

-

Incubation: Let stand at Room Temperature for 10 mins. DO NOT BOIL.

-

-

Run: Electrophorese at 125V until the dye front reaches the bottom (approx. 90 mins) at 4°C.

Phase 3: Renaturation & Equilibration

SDS inhibits MMPs. It must be exchanged for Triton X-100 to allow the enzyme to refold.

-

Wash 1 (Renaturation): Place gel in 2.5% Triton X-100 (in water or Tris buffer) with gentle agitation.

-

Time: 2 x 30 minutes (Room Temp).

-

-

Wash 2 (Equilibration): Briefly rinse with Incubation Buffer (see below) for 10 mins to remove excess Triton.

Phase 4: Development & SD-2590 Treatment (Workflow B)

This is the critical step for the Inhibition Assay.

Buffer Composition (10x Stock):

-

500 mM Tris-HCl (pH 7.5)

-

2 M NaCl

-

50 mM CaCl₂ (Essential for MMP activity)

-

Note: Do not add ZnCl₂; trace zinc is usually sufficient, and excess zinc can inhibit MMPs.

Incubation Setup: Slice the gel into vertical strips if comparing treatments on the same run.

-

Control Container: 1x Incubation Buffer + DMSO (Vehicle).

-

Treatment Container: 1x Incubation Buffer + SD-2590 (100 nM).

-